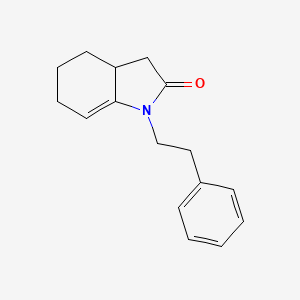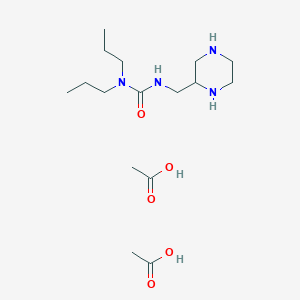
Urea, N'-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions The diacetate form indicates that the compound is associated with two acetate groups, which are derived from acetic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate typically involves the reaction of piperazine derivatives with urea and propyl groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
科学的研究の応用
Urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The acetate groups may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.
類似化合物との比較
Similar Compounds
Urea, N-(2,6-dimethylphenyl)-N’-(2-piperazinylmethyl)-, diacetate: Similar structure but with different substituents on the piperazine ring.
Piperazine derivatives: A broad class of compounds with varying biological activities.
Uniqueness
Urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
819075-54-2 |
|---|---|
分子式 |
C16H34N4O5 |
分子量 |
362.47 g/mol |
IUPAC名 |
acetic acid;3-(piperazin-2-ylmethyl)-1,1-dipropylurea |
InChI |
InChI=1S/C12H26N4O.2C2H4O2/c1-3-7-16(8-4-2)12(17)15-10-11-9-13-5-6-14-11;2*1-2(3)4/h11,13-14H,3-10H2,1-2H3,(H,15,17);2*1H3,(H,3,4) |
InChIキー |
RTFVIEOKTYLORT-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C(=O)NCC1CNCCN1.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)

![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
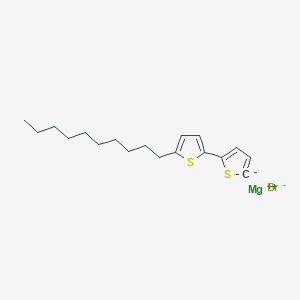
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
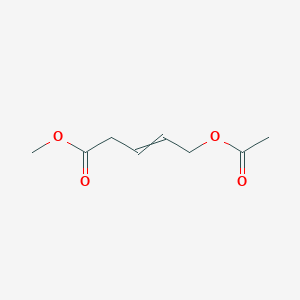
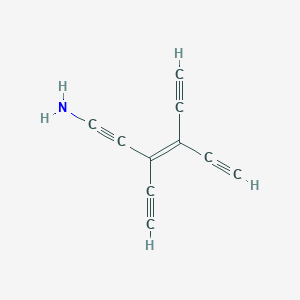
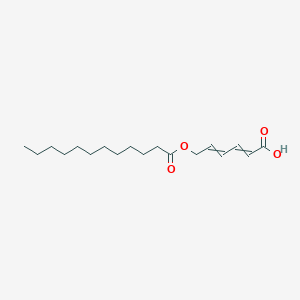
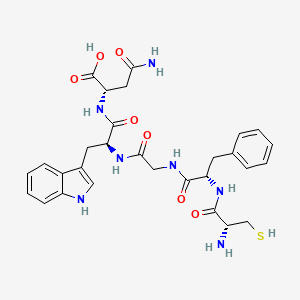
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
![2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole](/img/structure/B14232165.png)
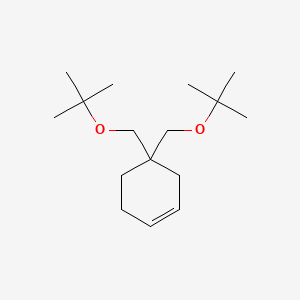
![2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile](/img/structure/B14232181.png)
